molecular formula C17H24N2O6 B8186150 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester

3-Cbz-amino-2-Boc-amino-propionic acid methyl ester

Cat. No.: B8186150
M. Wt: 352.4 g/mol
InChI Key: FLUZWIRUXDMVNJ-UHFFFAOYSA-N
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Description

3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is a complex organic compound with the IUPAC name methyl 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate . It is commonly used in organic synthesis, particularly in the preparation of peptides and proteins due to its protective groups, which help in the selective activation of functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. The process generally starts with the amino acid, which undergoes esterification to form the methyl ester. Subsequently, the amino groups are protected using Cbz and Boc groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cbz-amino-2-Boc-amino-propionic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amino acid, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Cbz-amino-2-Boc-amino-propionic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester involves the selective protection and deprotection of amino groups. The Cbz and Boc groups protect the amino groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved include the activation of carboxyl and amino groups, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

    3-Cbz-amino-2-Boc-amino-propionic acid: Similar in structure but without the methyl ester group.

    3-Cbz-amino-2-Boc-amino-butyric acid methyl ester: Similar but with an additional carbon in the backbone.

    3-Cbz-amino-2-Boc-amino-valeric acid methyl ester: Similar but with two additional carbons in the backbone.

Uniqueness

3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is unique due to its specific combination of protective groups and the methyl ester functionality, which provides versatility in synthetic applications. The presence of both Cbz and Boc groups allows for selective deprotection and functionalization, making it a valuable intermediate in peptide synthesis .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(22)19-13(14(20)23-4)10-18-15(21)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUZWIRUXDMVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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